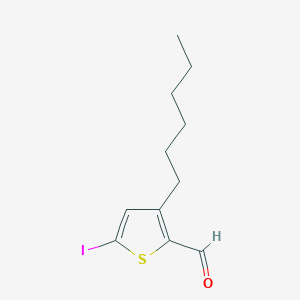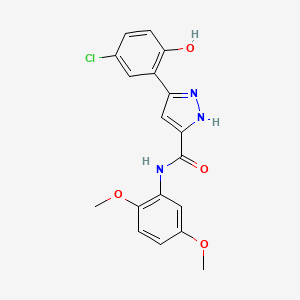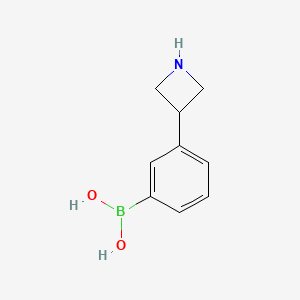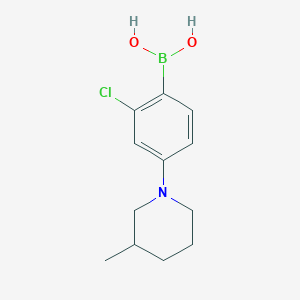
(2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H17BClNO2 This compound is notable for its boronic acid functional group, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Halide: The starting material, 2-chloro-4-nitrophenol, is reacted with 3-methylpiperidine to form 2-chloro-4-(3-methylpiperidin-1-yl)phenol.
Borylation: The phenol derivative is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution.
科学的研究の応用
(2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid primarily involves its role as a boronic acid derivative:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond.
Oxidation: The boronic acid group is oxidized to form phenols or other oxygen-containing derivatives, which can participate in further chemical reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the chloro and piperidine substituents, making it less versatile in certain reactions.
2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid: Similar structure but with a different nitrogen-containing ring, which can affect its reactivity and applications.
特性
分子式 |
C12H17BClNO2 |
|---|---|
分子量 |
253.53 g/mol |
IUPAC名 |
[2-chloro-4-(3-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BClNO2/c1-9-3-2-6-15(8-9)10-4-5-11(13(16)17)12(14)7-10/h4-5,7,9,16-17H,2-3,6,8H2,1H3 |
InChIキー |
JQSUIEKLKLARQC-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2CCCC(C2)C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


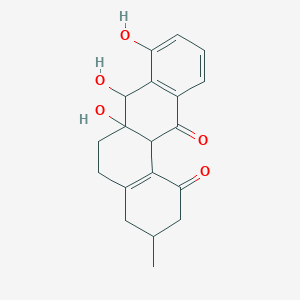

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)


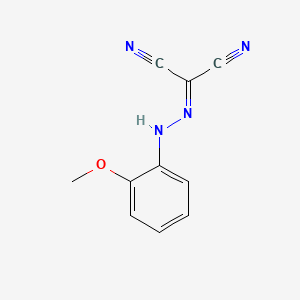
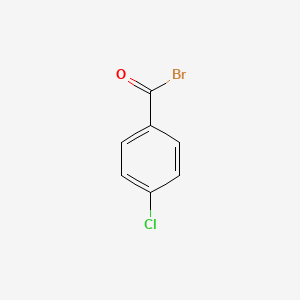
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
